Selective FMS Kinase Inhibition Achieved with Pyrrolo[3,2-c]pyridine Scaffold vs. Lead Compound KIST101029
Derivatization of the 1H-pyrrolo[3,2-c]pyridine core produces potent and selective FMS kinase inhibitors. The optimized analog '1r' exhibited an IC50 of 30 nM against FMS kinase, which is 3.2-fold more potent than the lead compound KIST101029 (IC50 = 96 nM) . Crucially, when screened against a panel of 40 diverse kinases, compound 1r maintained selectivity specifically for FMS, demonstrating that the core scaffold enables a selectivity profile that is highly target-specific. In a cellular model using bone marrow-derived macrophages (BMDM), 1r's IC50 was 84 nM, representing a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) .
| Evidence Dimension | FMS Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (Compound 1r, a pyrrolo[3,2-c]pyridine derivative) |
| Comparator Or Baseline | 96 nM (KIST101029, a diarylamide-based lead compound) |
| Quantified Difference | 3.2-fold greater potency |
| Conditions | In vitro kinase activity assay; 40-kinase selectivity panel |
Why This Matters
This demonstrates that this specific scaffold can be optimized to achieve nanomolar, selective potency, outperforming alternative chemical series, which is critical for medicinal chemistry campaigns.
- [1] El-Gamal MI, Oh CH. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018 Aug 2;33(1):1160-1166. doi: 10.1080/14756366.2018.1491563. View Source
